Dibromomalonamide
Description
Overview of Halogenated Malonamides in Contemporary Chemistry
Halogenated malonamides represent a class of organic compounds that have garnered considerable attention in contemporary chemistry, particularly in the fields of medicinal chemistry and materials science. The introduction of halogen atoms onto the malonamide (B141969) scaffold significantly influences the molecule's electronic properties, lipophilicity, and reactivity. dtic.milrsc.org This strategic halogenation can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability, making these compounds valuable in drug discovery. dtic.milgoogle.com
In medicinal chemistry, the malonamide structure itself is recognized as a privileged scaffold, frequently employed in the design of peptidomimetics, chelating agents, and various therapeutic agents, including anticancer and antidiabetic drugs. google.comnih.gov The addition of halogens, such as bromine or chlorine, can further modulate these properties. For instance, halogenated malonamide derivatives have been investigated for their potential as antibacterial agents. google.com The ability of halogens to participate in halogen bonding, a noncovalent interaction with Lewis bases, is another critical aspect that influences their role in molecular recognition and the stability of ligand-target complexes. rsc.orgchemrxiv.org
Research Trajectories and Significance of Dibromomalonamide in Academic Inquiry
This compound (C₃H₄Br₂N₂O₂) serves as a key organic building block, a foundational molecule used for the construction of more complex chemical architectures. chemsrc.comresearchgate.net Its significance in academic research is highlighted by its application in several distinct areas of synthetic chemistry.
One of the most prominent research trajectories for this compound is in the synthesis of fluorescent probes. Specifically, it has been utilized in the preparation of probes for the detection of catechols, a class of organic compounds with significant biological relevance. acs.orgnih.gov For example, N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide, synthesized from this compound, reacts with catechols to form highly fluorescent derivatives, enabling their detection. acs.orgnih.gov This reaction leverages the reactivity of the gem-dibromo group, where the two bromine atoms are attached to the same carbon, which readily reacts with nucleophiles like the hydroxyl groups of catechols to form a spiro ketal. dtic.mil
Furthermore, this compound is employed as a precursor for the synthesis of other valuable chemical entities. It is used to produce 5-thioxo- chemsrc.comchemicalbook.comdithiolo[4,5-d] chemsrc.comchemicalbook.comdithiole-2,2-dicarboxylic acid diamide (B1670390). fishersci.com The reactivity of its gem-dibromo group makes it a useful intermediate for creating other gem-dibromo compounds, which are important in various organic transformations. researchgate.netnih.gov Its role as an antimicrobial agent, particularly in industrial applications such as sugar mills, also points to a practical research trajectory. fishersci.com
The chemical properties of this compound, such as its reactivity towards nucleophiles, underpin its utility in these research areas. medchemexpress.comchemguide.co.ukmatanginicollege.ac.in The two bromine atoms on the central carbon atom are good leaving groups, making this position susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scope and Objectives of the Research Outline on this compound
The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, strictly adhering to its role in advanced chemical research. The primary objective is to detail the significance of halogenated malonamides in a broader chemical context and then to specifically highlight the research applications and importance of this compound as a versatile chemical reagent and building block. This outline excludes any discussion on dosage, administration, or safety profiles, concentrating solely on the chemical synthesis, properties, and research applications of the compound.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄Br₂N₂O₂ | chemsrc.comchemicalbook.comfishersci.com |
| Molecular Weight | ~259.89 g/mol | fishersci.comscbt.com |
| Melting Point | 202-207 °C | fishersci.comfishersci.com |
| Appearance | White to almost white powder/crystal | chemicalbook.com |
| Solubility | Soluble in water | chemicalbook.comfishersci.com |
| CAS Number | 73003-80-2 | chemsrc.comchemicalbook.comfishersci.com |
| Sensitivity | Moisture & Light Sensitive | chemicalbook.comfishersci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromopropanediamide | |
|---|---|---|
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InChI |
InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9) | |
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InChI Key |
SWHQVMGRXIYDSF-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=O)(C(C(=O)N)(Br)Br)N | |
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Molecular Formula |
C3H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6050388 | |
| Record name | 2,2-Dibromopropanediamide | |
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Molecular Weight |
259.88 g/mol | |
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Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | Dibromomalonamide | |
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CAS No. |
73003-80-2 | |
| Record name | 2,2-Dibromomalonamide | |
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| Record name | Propanediamide, 2,2-dibromo- | |
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| Record name | Propanediamide, 2,2-dibromo- | |
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| Record name | 2,2-Dibromopropanediamide | |
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| Record name | 2,2-dibromomalonamide | |
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Synthetic Methodologies and Reaction Pathways of Dibromomalonamide
Regioselective Synthesis of α,α-Dibromomalonamide Derivatives
The synthesis of dibromomalonamide is inherently regioselective, targeting the carbon atom positioned between the two carbonyl groups (the α-carbon). The high acidity of the α-protons facilitates their removal to form an enolate intermediate, which then reacts with electrophilic bromine sources. This process ensures that bromination occurs exclusively at the α-position, leading to the formation of α,α-dibromomalonamide derivatives.
Novel Bromination Reagents and Catalytic Systems in this compound Synthesis
The synthesis of dibrominated compounds, including precursors to this compound, relies on effective brominating agents. While traditional reagents like elemental bromine are used, research has explored alternatives that offer improved handling, selectivity, and milder reaction conditions. organic-chemistry.org
Notable brominating agents applicable to the α-bromination of carbonyl compounds include:
N-Bromosuccinimide (NBS): A widely used reagent for various bromination reactions. orgsyn.orggoogle.com Its application in aqueous alkali solutions has been noted as an advantageous condition, as the basic medium scavenges the hydrogen bromide byproduct. google.com
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A stable and inexpensive halogen source used for the direct, catalyst-free dibromination of alkenes and can be applied to dicarbonyl compounds. organic-chemistry.orgorgsyn.org
Bromide/Bromate (B103136) Systems: An environmentally considerate approach where an in-situ generation of the reactive brominating species (hypobromous acid) occurs from a bromide and a bromate salt upon acidification. researchgate.net
Highly Electrophilic Reagents: For challenging substrates, highly reactive bromonium ion sources like Et2SBr•SbCl5Br (BDSB) have been developed, proving effective in achieving α-bromination of ketones with high regioselectivity where other reagents fail. orgsyn.org
The combination of reagents can also create a potent system, such as the use of DMSO and oxalyl bromide, which is highly efficient for brominating various substrates under mild conditions. organic-chemistry.org
Enantioselective Catalysis in Dibromomalonate-Mediated Reactions
While the direct enantioselective synthesis of this compound is not extensively documented, significant advances have been made in using its ester analogue, diethyl dibromomalonate, as a key reagent in catalytic enantioselective reactions. These reactions highlight the potential for chiral control in related systems.
A notable achievement is the catalytic, enantioselective dibromination of allylic alcohols developed by Burns and co-workers. nih.gov This system utilizes diethyl α,α-dibromomalonate as an electrophilic bromine (Br+) source in conjunction with a Lewis acid-bound bromide source. nih.gov Enantioselectivity is achieved through the use of a chiral catalyst. wisc.eduresearchgate.net
The key components of this catalytic system are summarized below:
| Component | Function | Example |
| Bromine Source | Provides the electrophilic bromine (Br+) | Diethyl α,α-dibromomalonate |
| Lewis Acid | Activates the bromine source and provides a bromide ion (Br-) | BrTi(Oi-Pr)3 |
| Chiral Catalyst | Induces enantioselectivity | TADDOL-derived diol (e.g., 12) nih.gov |
This methodology demonstrates that a chiral catalyst can mediate the delivery of a bromine atom, a principle that is foundational for developing asymmetric syntheses of halogenated compounds. nus.edu.sg The catalyst is recoverable, underscoring its efficiency even when used in stoichiometric amounts. wisc.edu
One-Pot Procedures for this compound Formation
The preparation of 2,2-dibromo Malonamide (B141969) can be achieved through a process that aligns with one-pot principles. A method described in U.S. Patent 4,241,080 involves the acid-catalyzed reaction of the non-halogenated precursor, malonamide, with bromine in an aqueous solution to produce this compound with high yield and selectivity. google.com This direct conversion of the starting material to the final product in a single reaction mixture exemplifies a one-pot approach.
Analogous one-pot strategies have been successfully employed for the synthesis of related amide structures, such as P(O)-N containing compounds. In these syntheses, a chlorinating agent like N-chlorosuccinimide is used to create a reactive intermediate in situ, which then reacts with an amine in the same vessel to form the final phosphonamidate product. mdpi.com
Precursor Chemistry and Functionalization Strategies
The synthesis of this compound is fundamentally linked to the chemistry of its precursors, primarily malonic acid and its ester derivatives. These starting materials provide the core dicarbonyl structure that is subsequently halogenated.
Synthesis from Diethyl Dibromomalonate and Related Esters
Diethyl dibromomalonate is a key intermediate and precursor for creating various this compound derivatives. It is typically prepared in high yield (95%) by the direct reaction of diethyl malonate with bromine. chemicalbook.com This ester can then be converted to the corresponding amide through reaction with an appropriate amine.
For instance, specific N,N'-disubstituted α,α-dibromomalonamides have been synthesized for use as fluorescent probes. dtic.milacs.org The synthesis involves reacting diethyl α,α-dibromomalonate or other activated dibromomalonate esters with primary amines. dtic.mil
| Precursor Ester | Amine | Product |
| Diethyl α,α-dibromomalonate | Phenylamine | Bis-(N-phenyl) α,α-dibromomalonamide dtic.mil |
| Activated dibromomalonate ester | 9-anthracenemethanamine | N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide acs.org |
This pathway allows for the introduction of various functional groups onto the amide nitrogens, tailoring the properties of the final this compound derivative. dtic.mil
Derivatization from Malonic Acid and its Halogenated Analogues
Malonic acid, or propanedioic acid, is the parent compound of this family. atamanchemicals.com Its chemical behavior under halogenation conditions provides insight into the synthesis of its derivatives. The halogenation of malonic acid with bromine in aqueous solution is rate-limited by the enolisation of the acid. rsc.org This reaction proceeds through the formation of the enol tautomer, which is the reactive species toward the halogen. rsc.org
The direct synthesis of this compound can be achieved from malonamide, the diamide (B1670390) of malonic acid. google.com A method exists for preparing 2,2-dibromo Malonamide with high yield and selectivity through the acid-catalyzed reaction of malonamide with bromine in an aqueous medium. google.com Another patented method describes the preparation of this compound from 2,2-bis-bromo-3-malonamide nitrile, showcasing derivatization from a halogenated analogue. google.com
The progression from malonic acid to this compound can be visualized as follows:
Malonic Acid: The fundamental dicarboxylic acid precursor. atamanchemicals.comatamankimya.com
Malonamide: The diamide of malonic acid, which serves as the direct precursor for bromination.
This compound: Formed by the direct, acid-catalyzed bromination of malonamide. google.com
Incorporation of Fluorophores into this compound Structures
The core structure of this compound serves as a valuable scaffold for the synthesis of fluorescent probes. By attaching fluorophoric units to the amide nitrogens, researchers have developed specialized sensors for detecting other molecules. A notable example is the preparation of α,α-dibromomalonamides that feature an appropriate fluorophore, designed specifically for the detection of catechols. figshare.comnih.gov
One specific synthetic route involves the creation of N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide. In this molecule, the anthracene (B1667546) group acts as the fluorophore. This this compound derivative has been shown to react with various catechols in the presence of a base, cesium carbonate, leading to the formation of highly fluorescent derivative compounds. figshare.comnih.gov The reaction demonstrates a practical application of this compound as a key intermediate in the development of chemosensors. The modular nature of this synthesis allows for the potential introduction of various other fluorophores, which could be tailored for different analytical targets. nih.gov
Table 1: Synthesis of Anthracene-Based Fluorescent Probe
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Application | Reference |
| N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide | Catechol | Cesium Carbonate (Cs₂CO₃) | Highly fluorescent dioxepine derivative | Fluorescent probe for catechols | figshare.comnih.gov |
Mechanistic Investigations of this compound Synthesis Reactions
Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility.
Proposed Mechanisms for Bromination and Derivatization
The synthesis of this compound itself typically starts from malonamide. The proposed mechanism for bromination involves the sequential removal of the acidic α-protons (protons on the carbon between the two carbonyl groups) by a base. This generates an enolate intermediate, which is a potent nucleophile. The enolate then attacks molecular bromine (Br₂) or another electrophilic bromine source, such as N-Bromosuccinimide (NBS), in a nucleophilic substitution reaction. This process is repeated to replace the second α-proton, yielding the dibrominated product. The electron-withdrawing nature of the two amide groups makes the α-protons particularly acidic and facilitates this reaction.
The derivatization of this compound, as seen in its reaction with catechols, proceeds through a nucleophilic substitution mechanism. In the presence of a base like cesium carbonate, the catechol is deprotonated to form a dianion, which acts as a powerful bidentate nucleophile. figshare.comnih.gov This nucleophile then attacks the central carbon atom of the this compound. The two bromine atoms are excellent leaving groups, and they are sequentially or concertedly displaced by the catecholate oxygens, resulting in the formation of a new seven-membered heterocyclic ring (a dioxepine).
Role of Lewis Acids and Catalysts in Reaction Efficiency and Selectivity
Catalysts play a pivotal role in directing the synthesis and subsequent reactions of this compound and its derivatives, enhancing both efficiency and selectivity.
In the context of derivatization, a base such as cesium carbonate is used to facilitate the reaction between N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide and catechols. figshare.com The base acts as a catalyst by deprotonating the catechol, thereby increasing its nucleophilicity and accelerating the rate of the substitution reaction.
More broadly, Lewis acids are instrumental in many organic reactions because they can accept an electron pair, activating substrates towards nucleophilic attack. wikipedia.orgnumberanalytics.com In the bromination of malonamide, a Lewis acid catalyst (e.g., AlBr₃) could polarize the Br-Br bond, creating a more potent electrophile (Br⁺) and accelerating the electrophilic attack on the enol or enolate of the malonamide. doubtnut.com
In reactions of structurally similar compounds, transition metal catalysts are crucial. For instance, palladium (Pd) and copper (Cu) catalysts have been used to facilitate the intramolecular cyclization of derivatives synthesized from dibromo-precursors. uminho.pt The use of specific catalysts, such as Pd(OAc)₂ and Cu(OAc)₂, can be essential for achieving high yields in complex ring-forming reactions. uminho.pt Lewis acids like phosphoryl chloride (POCl₃) and phosphorus pentoxide (P₂O₅) are also widely employed as dehydrating agents and catalysts in intramolecular cyclization reactions of amides, such as the Bischler-Napieralski reaction, to form cyclic imines and their derivatives. wikipedia.orgorganic-chemistry.org
Table 2: Catalysts in Reactions of this compound and Related Precursors
| Catalyst/Reagent | Reaction Type | Role | Reference |
| Cesium Carbonate (Cs₂CO₃) | Derivatization with catechols | Base catalyst; deprotonates nucleophile | figshare.com |
| Palladium Acetate (B1210297) (Pd(OAc)₂) | Intramolecular cyclization | Catalyst for C-C bond formation | uminho.pt |
| Copper(II) Acetate (Cu(OAc)₂) | Intramolecular cyclization | Co-catalyst with Palladium | uminho.pt |
| Phosphoryl Chloride (POCl₃) | Intramolecular cyclization (general) | Dehydrating agent and Lewis acid catalyst | wikipedia.orgorganic-chemistry.org |
Intramolecular Cyclization and Rearrangement Pathways Involving this compound Intermediates
This compound and its derivatives are valuable intermediates for constructing complex heterocyclic systems via intramolecular cyclization. A key strategy involves using the dibromo-functionality as a handle for further transformations, followed by a ring-closing reaction.
One prominent example involves the synthesis of β,β-bis-(benzo[b]thienyl)dehydroalanines. uminho.pt The synthesis starts with a protected β,β-dibromodehydroalanine methyl ester, a compound structurally related to this compound. This dibromo-compound undergoes a Suzuki cross-coupling reaction with boronic acids to replace the bromine atoms with benzo[b]thiophene groups. The resulting molecule can then undergo an intramolecular cyclization when treated with a catalytic system of palladium acetate and copper(II) acetate in DMF. uminho.pt This reaction involves the formation of a bond between the amide nitrogen (after deprotection) and a carbon atom on one of the appended benzo[b]thiophene rings, yielding a pyrrole (B145914) derivative. uminho.pt This pathway highlights how the initial dibromo-scaffold enables the introduction of aryl groups that can subsequently participate in a designed cyclization event.
Such cyclization reactions are fundamental in organic synthesis. For example, the Bischler-Napieralski reaction provides a classic pathway for the cyclization of β-arylethylamides to form dihydroisoquinolines, typically using dehydrating acids like POCl₃. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through a nitrilium ion intermediate, which is a powerful electrophile that undergoes an intramolecular electrophilic aromatic substitution to close the ring. wikipedia.org These established cyclization pathways provide a mechanistic framework for understanding and predicting the behavior of complex intermediates derived from this compound.
Reactivity and Reaction Mechanisms of Dibromomalonamide
Nucleophilic Substitution Reactions Involving Dibromomalonamide
This compound's structure, featuring two bromine atoms on a carbon alpha to two amide groups, makes it susceptible to nucleophilic substitution. wikipedia.org In these reactions, an electron-rich nucleophile attacks the electrophilic carbon, displacing a bromide ion as the leaving group. wikipedia.org
Reactions with Catechols and Ketal Formation Mechanisms
This compound and its derivatives serve as effective reagents for the derivatization of catechols through the formation of ketal structures. Specifically, N,N'-disubstituted dibromomalonamides react with catechols to produce highly fluorescent spiro, ketal derivatives. dtic.milacs.org This reaction is particularly useful for developing fluorescent probes for the selective detection of catechol moieties. dtic.milacs.org
The mechanism proceeds via nucleophilic attack from the vicinal hydroxy groups of the catechol on the central carbon of the this compound. dtic.mil This process, typically facilitated by a base such as cesium carbonate, results in the formation of a five-membered ring, creating the stable ketal adduct. acs.org For instance, the reaction of bis-(N-phenyl) a,a-dibromomalonamide with catechol has been shown to produce the corresponding ketal product in good yields. dtic.mil A key strategy in this area involves synthesizing dibromomalonamides with fluorophores like anthracene (B1667546) already attached, allowing for a direct, one-step derivatization of catechols into fluorescent compounds. dtic.milacs.org
Selective Phosphorylation Mediated by this compound and Trialkyl Phosphites
The reaction is proposed to proceed through a reactive intermediate that is selectively attacked by nucleophiles like alcohols or phosphates, but not by the trialkyl phosphite (B83602) itself. acs.org This selectivity allows for the efficient formation of the desired phosphorylated products without the need to isolate the intermediate. acs.org For example, when this compound is treated with two equivalents of trialkyl phosphite in the presence of an alcohol, the corresponding phosphate (B84403) ester is obtained in high yield. acs.org
Table 1: Synthesis of Mixed Esters of Phosphoric Acid This table shows the results of phosphorylation of various alcohols and phenols using this compound and triethyl phosphite.
| Alcohol/Phenol | Product | Yield (%) | Boiling Point (°C/mm Hg) |
| n-Propyl alcohol | n-Propyl diethyl phosphate | 81 | 98-99/15 |
| Isopropyl alcohol | Isopropyl diethyl phosphate | 75 | 90-93/16 |
| n-Butyl alcohol | n-Butyl diethyl phosphate | 82 | 108-109/15 |
| Isobutyl alcohol | Isobutyl diethyl phosphate | 79 | 101-102/16 |
| sec-Butyl alcohol | sec-Butyl diethyl phosphate | 76 | 98-100/15 |
| Phenol | Phenyl diethyl phosphate | 70 | 140-141/14 |
| p-Cresol | p-Cresyl diethyl phosphate | 72 | 150-151/14 |
| p-Chlorophenol | p-Chlorophenyl diethyl phosphate | 65 | 156-157/13 |
Data sourced from T. Mukaiyama, T. Hata, and K. Tasaka, 1963. acs.org
Table 2: Synthesis of Unsymmetrical Pyrophosphates This table displays the yields for the synthesis of unsymmetrical pyrophosphates from the reaction of this compound, trialkyl phosphites, and dialkyl hydrogen phosphates.
| Trialkyl Phosphite | Dialkyl Hydrogen Phosphate | Product | Yield (%) |
| Triethyl phosphite | Diethyl hydrogen phosphate | Tetraethyl pyrophosphate | 85 |
| Tri-n-propyl phosphite | Diethyl hydrogen phosphate | Diethyl di-n-propyl pyrophosphate | 75 |
| Triethyl phosphite | Di-n-propyl hydrogen phosphate | Diethyl di-n-propyl pyrophosphate | 83 |
Data sourced from T. Mukaiyama, T. Hata, and K. Tasaka, 1963. acs.org
Cycloaddition and Ring Expansion Reactions with this compound Intermediates
Cycloaddition and ring expansion are important transformations in organic synthesis. wikipedia.orgorganic-chemistry.org Ring expansions often proceed through carbocation rearrangements to relieve ring strain or to form a more stable carbocation, such as converting a cyclobutane (B1203170) to a more stable cyclopentane (B165970) ring. chemistrysteps.comlibretexts.org Cycloaddition reactions, such as the Buchner ring expansion or cyclopropanation, involve the formation of a new ring from a bicyclic intermediate. wikipedia.org For instance, reactions of electron-deficient alkenes with activated dibromomethylene compounds can afford cyclopropanes. researchgate.net
However, while these reaction mechanisms are well-established for various substrates, the direct involvement of this compound or its intermediates in initiating such cycloaddition or ring expansion reactions is not extensively documented in the surveyed scientific literature. The reactivity of related gem-dihalide compounds suggests potential, but specific examples detailing this application for this compound remain limited.
Role as a Brominating Agent and Bromonium Source
The two bromine atoms in this compound are attached to a carbon flanked by electron-withdrawing amide groups, making them electrophilic. This allows the compound and its ester analogs, like diethyl dibromomalonate, to act as a source of electrophilic bromine or a bromonium ion equivalent. researchgate.netmanac-inc.co.jp
Dibromomalonate as a Bromonium Source in Dibromination Reactions
The ester analog, diethyl dibromomalonate, has been successfully used as a bromonium source for the dibromination of allylic alcohols. researchgate.net In this reaction, the dibromomalonate provides the electrophilic bromine atom that initiates the reaction, while a titanium bromide species serves as the source for the second bromide ion that completes the dibromination. This method has also been adapted for enantioselective catalysis through the use of a tartaric acid-derived diol, demonstrating precise control over the stereochemistry of the product. researchgate.net
Applications in Selective Bromination of Organic Substrates
Dibromomalonates are also employed as selective brominating agents for various organic compounds, particularly for activated aromatic systems like phenols. researchgate.net The reaction proceeds via electrophilic aromatic substitution, where the electron-rich aromatic ring attacks one of the electrophilic bromine atoms of the dibromomalonate. organic-chemistry.org
However, this reactivity can also be a limitation. When using this compound or its derivatives as reagents for other purposes, such as the catechol derivatization mentioned previously, their inherent brominating capability can lead to undesired side reactions. dtic.mil For example, attempts to react a dibromomalonate containing an anthracene fluorophore with catechol were unsuccessful because the reagent preferentially brominated the sensitive anthracene group instead of reacting with the catechol. dtic.mil This highlights the dual reactivity of the compound and the need for careful substrate consideration to achieve selective transformations.
Comparison with Other Brominating Reagents (e.g., N-Bromosuccinimide)
In organic synthesis, the choice of a brominating reagent is critical and depends on the substrate's reactivity and the desired selectivity. N-Bromosuccinimide (NBS) is a benchmark reagent, widely used for its ability to provide a low, constant concentration of elemental bromine, which is particularly effective for allylic and benzylic brominations while minimizing side reactions like addition to double bonds. masterorganicchemistry.comchadsprep.com However, the quest for reagents with improved performance under specific conditions has led to the development of numerous alternatives.
Reagents such as Dibromoisocyanuric acid (DBI) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are often considered more powerful or efficient than NBS. tcichemicals.com For instance, DBI has demonstrated superior brominating ability in certain electrophilic aromatic substitutions, achieving higher yields in significantly shorter reaction times compared to NBS. tcichemicals.com DBDMH is noted for having reactivity similar to NBS but offers advantages in cost-effectiveness and reduced byproduct volume, as each molecule contains two bromine atoms. manac-inc.co.jporganic-chemistry.org
This compound emerges in a different context, valued not for heightened reactivity but for its potential as a less reactive and more selective reagent. dtic.mil Research into amide analogs of α,α-dibromomalonates was initiated to develop a derivatization procedure that avoids undesirable side products. dtic.mil In applications involving sensitive substrates, such as the derivatization of catechols, highly reactive brominating agents can lead to unwanted reactions. Dibromomalonamides are investigated precisely to circumvent these issues, offering a milder reaction pathway that can prevent the degradation of labile functional groups. dtic.mil For example, the reaction of bis-(N-phenyl) α,α-dibromomalonamide with catechol successfully yields the desired ketal product, showcasing its utility where more aggressive reagents might fail. dtic.mil
Table 1: Comparative Overview of Selected Brominating Reagents
| Reagent | Formula | Key Characteristics | Typical Applications |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Mild; provides low concentration of Br₂; solid and easy to handle. masterorganicchemistry.com | Allylic and benzylic bromination; bromohydrin formation. masterorganicchemistry.comchadsprep.com |
| Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | Highly effective and reactive, often superior to NBS. tcichemicals.com | Electrophilic bromination of deactivated aromatic rings. tcichemicals.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Similar reactivity to NBS; cost-effective (two Br atoms per molecule); easy to handle solid. manac-inc.co.jporganic-chemistry.org | Bromination of electron-rich arenes; benzylic brominations. manac-inc.co.jporganic-chemistry.org |
| This compound | C₃H₄Br₂N₂O₂ | Investigated as a less reactive and more selective reagent to avoid side products. dtic.mil | Derivatization of sensitive molecules like catechols. dtic.mil |
Advanced Reaction Studies and Kinetic Analyses
Diastereoselectivity and Enantioselectivity in this compound Reactions
Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern synthetic chemistry. msu.edu Enantioselectivity and diastereoselectivity arise from the influence of chiral features within the substrate, reagent, catalyst, or reaction environment, which guide the reaction toward a specific three-dimensional arrangement. msu.eduicjs.us
While research specifically detailing the stereoselective applications of this compound is specialized, studies on structurally related dibromomalonates have paved the way in this area. A notable development is a catalytic enantioselective dibromination of allylic alcohols that utilizes a dibromomalonate as the source of the bromonium ion. researchgate.net In this system, enantioselectivity was successfully induced through the use of a titanium bromide species in combination with a tartaric acid-derived diol ligand. researchgate.net This demonstrates that the malonate framework is compatible with asymmetric catalysis.
Furthermore, research has focused on synthesizing specific chiral this compound derivatives for advanced applications. For instance, N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide was synthesized as a fluorescent probe designed to react selectively with catechols. dtic.milresearchgate.net The goal of such synthesis is to create a chiral reagent that can engage with a substrate to produce a single, detectable diastereomeric product. While quantitative data on the diastereomeric or enantiomeric excess (ee) for reactions involving this compound itself are not broadly reported, the successful use of related malonates in asymmetric catalysis and the targeted synthesis of chiral dibromomalonamides underscore the potential for this compound class in stereoselective transformations. researchgate.netlibretexts.org
Table 2: Research Highlights in Stereoselective Reactions with Dibromomalonamides and Related Compounds
| Reagent/System | Reaction Type | Key Finding | Reference |
| Dibromomalonate / Ti-Diol Catalyst | Enantioselective Dibromination | A catalytic enantioselective dibromination of allylic alcohols was developed using dibromomalonate as the bromine source. | researchgate.net |
| N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide | Derivatization of Catechols | A specific chiral this compound was synthesized for use as a fluorescent probe. | dtic.milresearchgate.net |
Investigation of Undesirable Side Product Formation in this compound Reactions
A primary motivation for employing this compound in certain synthetic contexts is to minimize or eliminate the formation of unwanted side products that can occur with more reactive reagents. dtic.mil This is particularly relevant when substrates contain sensitive functionalities that are prone to degradation or side reactions.
Research has shown that while α,α-dibromomalonate esters are effective reagents, they can lead to significant side product formation when used with substrates bearing labile groups like anthracene or pyrene. dtic.mil In a specific investigation, the reaction of bis-(9-methyleneanthryl) α,α-dibromomalonate with catechol failed to produce the expected ketal derivative. Instead, the reaction yielded 9-anthrylmethanol as the sole product in nearly quantitative amounts. A similar outcome was observed with bis-(l-butylpyrene) α,α-dibromomalonate, which also produced only alcohol side products. dtic.mil This suggests that the ester-containing reagents were too reactive, leading to decomposition or alternative reaction pathways that consumed the sensitive fluorophore groups.
The use of a this compound analog, bis-(N-phenyl) α,α-dibromomalonamide, was explored to circumvent this issue. Its reaction with catechol proceeded as desired to form the ketal product, demonstrating that the amide structure offers a more controlled reactivity profile that avoids these specific side reactions. dtic.mil Additionally, hydrolysis represents another potential pathway for side product formation for this class of compounds. This compound itself has been identified as a hydrolysis product of the biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA), and the related 2,2-dibromo-2-cyanoacetamide (B155079) is known to undergo hydrolysis under elevated temperatures and acidic conditions. google.comepo.org
Table 4: Side Product Formation in Reactions of Dibromomalonates vs. Dibromomalonamides
| Reagent | Substrate | Intended Product | Observed Product(s) | Interpretation |
| bis-(9-methyleneanthryl) α,α-dibromomalonate | Catechol | Fluorescent Ketal | 9-Anthrylmethanol (quantitative yield) | Reagent too reactive, leading to side reactions/decomposition. dtic.mil |
| bis-(l-butylpyrene) α,α-dibromomalonate | Catechol | Fluorescent Ketal | Alcohol side products | Reagent too reactive, leading to side reactions/decomposition. dtic.mil |
| bis-(N-phenyl) α,α-dibromomalonamide | Catechol | Ketal | Ketal product formed in similar yields to simple ester analogs. | Amide analog is less reactive, avoiding the side product formation seen with sensitive fluorophores. dtic.mil |
Spectroscopic Characterization and Advanced Analytical Research of Dibromomalonamide
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structure and chemical properties of dibromomalonamide and its derivatives are primarily determined using a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecular framework, functional groups, and electronic behavior of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.
In ¹H NMR spectroscopy of this compound, the protons of the amide (-NH₂) groups are of primary interest. In a deuterated solvent like DMSO-d₆, these protons typically appear as a singlet in the spectrum. For instance, a reported ¹H NMR spectrum showed two singlets at δ 7.89 and 7.87 ppm, corresponding to the two protons of the amide group. google.com The presence of a singlet, rather than more complex splitting patterns, is expected as there are no adjacent protons to couple with. libretexts.org The exact chemical shift can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides insight into the carbon framework. For this compound, key signals include the carbonyl carbon (C=O) and the central carbon atom bonded to the two bromine atoms (CBr₂). The carbonyl carbon is significantly deshielded and appears in the downfield region of the spectrum, typically between 160-180 ppm, a characteristic range for carboxylic acid derivatives. libretexts.org The central α-carbon, being attached to two electronegative bromine atoms, is also deshielded. A reported ¹³C NMR spectrum in DMSO-d₆ showed a signal at δ 213.82 ppm, which was attributed to the dithiolo-2-thione derivative of this compound, indicating the significant electron-withdrawing effect of the attached groups. google.com For this compound itself, the predicted ¹³C NMR chemical shifts are also available through various databases. guidechem.com The symmetry of the molecule results in a simplified spectrum where chemically equivalent carbons give a single signal. docbrown.info
Table 1: Representative NMR Data for this compound and Derivatives
| Nucleus | Compound/Derivative | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H | This compound | DMSO-d₆ | 7.89, 7.87 | Singlet | google.com |
| ¹³C | Dithiolo-2-thione derivative | DMSO-d₆ | 213.82 | - | google.com |
Mass Spectrometry (MS) Analysis of this compound and Derivatives
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives. libretexts.org This technique provides confirmation of the molecular formula and can help in identifying unknown reaction products or impurities.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (259.89 g/mol ). thermofisher.com A characteristic feature would be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum.
In the analysis of derivatives, mass spectrometry is crucial for confirming the successful modification of the parent compound. For example, in the synthesis of N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide, a fluorescent probe, mass spectrometry was used to identify the ketal products formed upon reaction with catechols. acs.org Similarly, when this compound is used as a starting material, MS is routinely employed to characterize the resulting products. google.com The fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, cleavage of the C-C bond or loss of bromine atoms are expected fragmentation pathways for this compound. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. eag.com For this compound, the IR spectrum provides clear evidence for its key structural features. dntb.gov.ua
The most prominent absorption bands in the IR spectrum of this compound are associated with the amide functional group. These include:
N-H Stretching: The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3200 cm⁻¹. spectroscopyonline.com
C=O Stretching (Amide I band): A strong absorption band due to the carbonyl (C=O) stretching vibration is expected in the range of 1680-1630 cm⁻¹. spectroscopyonline.com This is a characteristic peak for amides.
N-H Bending (Amide II band): The N-H bending vibration usually occurs around 1650-1580 cm⁻¹. spectroscopyonline.com
C-N Stretching: The stretching vibration of the C-N bond is typically observed in the 1400-1200 cm⁻¹ region. youtube.com
The presence of C-Br bonds would also give rise to absorption bands in the fingerprint region of the spectrum, generally below 800 cm⁻¹. youtube.com The fingerprint region, while complex, is unique for each molecule and can be used for identification by comparison with reference spectra.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretching | 3400-3200 | Medium-Strong |
| Carbonyl (C=O) | Stretching (Amide I) | 1680-1630 | Strong |
| Amide (N-H) | Bending (Amide II) | 1650-1580 | Medium-Strong |
| C-N | Stretching | 1400-1200 | Medium |
| C-Br | Stretching | < 800 | Medium-Strong |
UV-Visible and Fluorescence Spectroscopy in this compound Probe Research
UV-Visible and fluorescence spectroscopy are instrumental in studying the electronic properties of molecules and are particularly relevant in the context of this compound derivatives designed as fluorescent probes. integratedoptics.com
This compound itself does not possess significant chromophores that absorb in the visible region, but its derivatives can be designed to do so. For instance, N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide was synthesized as a fluorescent probe for catechols. acs.org In this application, the this compound moiety acts as a reactive center. The anthracene (B1667546) groups are the fluorophores. The probe itself may have a certain level of fluorescence, but upon reaction with a catechol, the formation of a cyclic ketal derivative can lead to a significant change in the fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength. open.ac.uk This change in the fluorescence signal is the basis for the detection of the target analyte. uci.edu
The design of such probes often involves attaching a fluorophore to the this compound scaffold. The choice of the fluorophore determines the excitation and emission wavelengths. For example, probes based on Nile Red have been developed for imaging in live cells, where the polarity-sensitive nature of the fluorophore allows for the detection of changes in the local environment. nih.gov The study of these probes involves recording their absorption and emission spectra to determine their photophysical properties, such as the maximum absorption wavelength (λ_abs) and the maximum emission wavelength (λ_em). edinst.com
Chromatographic and Separation Methodologies
Chromatographic techniques are indispensable for the purification, separation, and analysis of this compound and its reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool in this regard.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used to determine the purity of this compound and to monitor the progress of reactions involving this compound. torontech.comnih.gov
For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the eluent). jasco-global.com A detector, often a UV detector, records the signal as the components elute from the column, producing a chromatogram. A pure sample of this compound should ideally show a single major peak at a specific retention time under defined chromatographic conditions (e.g., specific column, mobile phase composition, and flow rate). The presence of additional peaks would indicate impurities.
HPLC is also a powerful tool for reaction monitoring. rsc.orgbridgewater.edu By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, one can track the disappearance of the starting materials (e.g., this compound) and the appearance of the products. bridgewater.edu This allows for the optimization of reaction conditions, such as reaction time, temperature, and catalyst loading. For instance, in the synthesis of derivatives from this compound, HPLC can be used to determine when the reaction has gone to completion. acs.org The quantitative nature of HPLC allows for the determination of the concentration of reactants and products, enabling kinetic studies of the reaction. nih.gov
Gel Permeation Chromatography (GPC) in this compound-related Polymer Studies
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.orgresearchgate.net The principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. wikipedia.org This method is indispensable for determining key polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which dictates the material's physical and mechanical properties. wikipedia.org
While specific studies detailing the GPC analysis of polymers synthesized directly from this compound are not prominent, the technique is extensively applied to structurally related polymers, such as polyamides and poly(urea/malonamide)s. These analyses provide a clear framework for how GPC would be employed in this compound-related polymer research.
For instance, the analysis of polyamides by GPC can be challenging due to their limited solubility in common GPC solvents. digitellinc.com A preferred solvent for many polyamides and polyesters is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is often used at near-ambient temperatures. bgb-info.comintertek.com The addition of a salt, such as sodium trifluoroacetate (B77799) (NaTFAc), to the HFIP mobile phase helps to minimize polymer aggregation in the solution, ensuring more accurate results. bgb-info.com Advanced Polymer Chromatography (APC™) systems, which can operate at higher pressures with smaller particle size columns, have significantly reduced analysis times for polyamides in HFIP from over 45 minutes to around 15 minutes, while also decreasing solvent consumption. digitellinc.comwaters.com
In studies of poly(urea/malonamide) dendrons, which share the core malonamide (B141969) structure, GPC is a standard method for confirming the molecular weight and low polydispersity of the synthesized products. ntu.edu.twntu.edu.tw These analyses are typically performed using tetrahydrofuran (B95107) (THF) as the eluent and calibrated with polystyrene standards. ntu.edu.tw The successful characterization of these related polymer systems underscores the utility of GPC in verifying the synthesis of well-defined polymeric structures derived from malonamide-containing building blocks.
The table below summarizes typical conditions used for the GPC analysis of related polyamide and poly(malonamide) systems, which would be applicable to polymers derived from this compound.
| Parameter | Polyamide Analysis | Poly(urea/malonamide) Dendron Analysis |
| Technique | Gel Permeation Chromatography (GPC/SEC) | Gel Permeation Chromatography (GPC/SEC) |
| Mobile Phase/Eluent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) with 0.02 M NaTFAc bgb-info.com | Tetrahydrofuran (THF) ntu.edu.tw |
| Columns | Agilent PL HFIPgel bgb-info.com, Waters ACQUITY APC XT™ waters.com | Waters Styragel ntu.edu.tw |
| Calibration Standards | Polymethylmethacrylate (PMMA) bgb-info.comnih.gov | Polystyrene ntu.edu.tw |
| Detector | Refractive Index (RI) bgb-info.comnih.gov, Light Scattering | Refractive Index (RI) |
| Purpose | Determination of Mn, Mw, and PDI wikipedia.orgwaters.com | Confirmation of molecular weight and PDI ntu.edu.twntu.edu.tw |
This table is generated based on data from analogous polymer studies.
Chemometric Approaches and Data Analysis in this compound Research
Chemometrics utilizes mathematical and statistical methods to extract meaningful information from complex chemical data. felixinstruments.com Spectroscopic techniques like infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy generate large datasets, especially when used for process monitoring or quality control. Chemometric tools are essential for interpreting these data to understand system variations, quantify components, and build predictive models. frontiersin.org
While specific chemometric applications for this compound are not detailed in available research, the methodologies are broadly applicable to its analysis. Key chemometric techniques include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.
Principal Component Analysis (PCA) is an exploratory, unsupervised technique used to reduce the dimensionality of large datasets. frontiersin.org In the context of this compound production, PCA could be applied to a collection of IR spectra from different manufacturing batches. PCA would transform the many variables (absorbance at each wavenumber) into a few new variables called Principal Components (PCs). The PCs capture the most significant variations in the data. By plotting the scores of the first few PCs, one can visualize clustering of samples, identify outliers (e.g., a batch with impurities), and understand the sources of variability. frontiersin.org The corresponding loadings plot would show which spectral regions (and thus which functional groups) are responsible for the observed differences between batches.
Partial Least Squares (PLS) Regression is a supervised technique used to build predictive models. pnnl.gov It is particularly useful when the number of predictor variables (e.g., spectral wavenumbers) is much larger than the number of samples and when there is collinearity in the data. For instance, a PLS model could be developed to quantify the concentration of this compound in a reaction mixture using real-time IR spectra. A calibration set would be created with samples of known this compound concentrations and their corresponding spectra. The PLS algorithm would then build a regression model correlating the spectral variations to the concentration changes. This model could then be used to predict the concentration in new, unknown samples quickly and non-destructively.
The conceptual data matrix for a chemometric analysis of this compound spectra is illustrated below.
| Wavenumber 1 (cm⁻¹) | Wavenumber 2 (cm⁻¹) | ... | Wavenumber n (cm⁻¹) | |
| Sample 1 | Absorbance₁ | Absorbance₂ | ... | Absorbanceₙ |
| Sample 2 | Absorbance₁ | Absorbance₂ | ... | Absorbanceₙ |
| Sample 3 | Absorbance₁ | Absorbance₂ | ... | Absorbanceₙ |
| ... | ... | ... | ... | ... |
| Sample m | Absorbance₁ | Absorbance₂ | ... | Absorbanceₙ |
This table illustrates the structure of a typical data matrix (X) used in chemometric analysis, where each row represents a sample spectrum and each column represents a spectral variable. frontiersin.org
Such chemometric approaches would be invaluable for ensuring the quality and consistency of this compound products and for optimizing synthetic processes by providing rapid, detailed analytical insights. felixinstruments.com
Theoretical and Computational Investigations of Dibromomalonamide
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to investigating the electronic characteristics of molecules like dibromomalonamide. idosr.orgrsc.org These approaches solve the Schrödinger equation to elucidate electronic structure, which in turn governs the molecule's behavior. idosr.org
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a versatile tool for exploring the fundamental properties of molecules. idosr.org DFT calculations can determine optimized molecular structures, molecular orbital energy levels, atomic charge distributions, and local electron densities. mdpi.com These properties are crucial for identifying reactive sites and analyzing the stability of different molecular conformations. mdpi.com
DFT has been successfully applied to a wide range of chemical systems, from small molecules to large biological macromolecules and materials. youtube.comarxiv.org The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. mdpi.com Common functionals include Local Density Approximations (LDA), Generalized Gradient Approximations (GGA), meta-GGA, and hybrid functionals. mdpi.com
For a molecule like this compound, DFT can provide the following insights:
Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key indicators of chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's stability.
Charge Distribution: Analysis of the distribution of electron density, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, to identify electrophilic and nucleophilic sites.
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the calculated structure.
Below is a hypothetical table of DFT-calculated parameters for this compound, illustrating the type of data that can be generated.
| Parameter | Calculated Value |
| C-C Bond Length (Å) | 1.54 |
| C-Br Bond Length (Å) | 1.95 |
| C=O Bond Length (Å) | 1.23 |
| N-H Bond Length (Å) | 1.01 |
| C-C-C Bond Angle (°) | 112.0 |
| Br-C-Br Bond Angle (°) | 110.5 |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 5.7 |
| Dipole Moment (Debye) | 3.5 |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets for accuracy.
Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. mdpi.comsciforum.net The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.
The study of reaction mechanisms often involves locating the transition state structure and calculating its energy. unipd.it This information allows for the determination of the activation energy barrier, which is essential for understanding reaction kinetics. sciforum.net Methods like the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are often used to find transition states. Once located, frequency calculations are performed to confirm that the structure corresponds to a true transition state (i.e., it has exactly one imaginary frequency).
For this compound, computational analysis could be used to study various reactions, such as:
Nucleophilic Substitution: Investigating the reaction of this compound with nucleophiles, determining whether the reaction proceeds via an SN1 or SN2-like mechanism, and identifying the structures and energies of any intermediates and transition states. sciforum.net
Halogenation Reactions: While this compound is already halogenated, computational studies could explore further halogenation or reactions involving the bromine atoms. Some studies suggest that halogenation reactions may proceed through concerted mechanisms or addition-elimination pathways rather than the traditionally accepted arenium ion intermediate. researchgate.net
Enzyme Catalysis: If this compound were a substrate for an enzyme, hybrid quantum mechanics/molecular mechanics (QM/MM) methods could be employed to model the reaction within the enzyme's active site. mpg.dersc.org This approach treats the reactive center with quantum mechanics and the surrounding protein and solvent with classical molecular mechanics, balancing accuracy and computational cost. mpg.dersc.org
The following table provides a hypothetical example of calculated energies for a reaction involving this compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Pre-reaction Complex | -2.5 |
| Transition State | +15.8 |
| Intermediate | -5.1 |
| Post-reaction Complex | -1.2 |
| Products | -10.3 |
Note: These values are illustrative and would be specific to a particular reaction and computational methodology.
Density Functional Theory (DFT) Calculations for this compound
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. nih.gov This technique is particularly valuable for studying the conformational dynamics and intermolecular interactions of molecules like this compound. nih.govmdpi.com
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. princeton.edu For flexible molecules, the collection of all possible conformations and their relative energies is known as the conformational landscape.
Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), are widely used to explore conformational landscapes. princeton.edu For derivatives of this compound, introducing different substituent groups could significantly alter the preferred conformations. For example, the introduction of bulky groups might restrict rotation around certain bonds, while the addition of fluorine atoms can lead to significant conformational changes. mdpi.com
Studies on other molecular systems, such as N-glycosyl amides and pyrrolidine (B122466) nucleotide analogs, have demonstrated that conformational preferences can be finely tuned by chemical modifications. rsc.orgbeilstein-journals.org For instance, in pyrrolidine derivatives, alkylation or acylation can shift the conformational equilibrium across the entire pseudorotational cycle. beilstein-journals.org Similarly, for this compound derivatives, computational analysis could predict how different functional groups would influence the orientation of the amide and dibromomethyl groups.
A hypothetical conformational analysis of a this compound derivative might yield the following data:
| Conformer | Dihedral Angle (°) (Br-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 0.0 | 65 |
| B | 180 | 1.2 | 25 |
| C | -60 | 2.5 | 10 |
Note: The data in this table is for illustrative purposes. Actual values would depend on the specific derivative and the computational method used.
The way molecules interact with each other governs their macroscopic properties, such as crystal structure, solubility, and the ability to form larger, organized structures through self-assembly. sydney.edu.au These intermolecular interactions are primarily non-covalent and include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. nih.govrsc.org
Molecular dynamics simulations and quantum chemistry calculations can be used to investigate these interactions in detail. rsc.org For this compound, the amide groups provide strong hydrogen bond donors (N-H) and acceptors (C=O), suggesting a high propensity for forming hydrogen-bonded networks. The bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition for its importance in crystal engineering and supramolecular chemistry.
The process of molecular self-assembly, where molecules spontaneously form ordered aggregates, is driven by the complex interplay of these intermolecular forces. rsc.org Computational modeling can help to understand and predict these self-assembly processes. chemrxiv.org For example, studies on diboron (B99234) molecules have shown that the substrate can play a critical role in directing the self-assembly into one- or two-dimensional arrays. mdpi.com By understanding the intermolecular interaction energies and preferred geometries, it may be possible to design this compound derivatives that self-assemble into specific nanostructures with desired properties.
A hypothetical analysis of intermolecular interaction energies for a this compound dimer might look like this:
| Interaction Type | Energy (kcal/mol) |
| Hydrogen Bonding (N-H···O=C) | -5.8 |
| Halogen Bonding (C-Br···O=C) | -2.1 |
| van der Waals | -3.5 |
| Total Interaction Energy | -11.4 |
Note: These values are hypothetical and would be calculated for a specific dimer geometry.
Conformational Landscapes of this compound Derivatives
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental spectra to validate both the computational model and the experimental structure determination. wikipedia.orgnih.gov This synergy between theory and experiment is a cornerstone of modern chemical analysis.
Quantum mechanical calculations, particularly DFT, can be used to predict a variety of spectroscopic data, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. These parameters are highly sensitive to the electronic environment of the nuclei and the molecular conformation. nih.gov
Electronic Spectroscopy (UV-Vis): The energies and intensities of electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT). idosr.org This provides information about the molecule's chromophores and its color.
Machine learning techniques are also emerging as powerful tools for predicting spectroscopic properties, often trained on large datasets of computationally generated or experimental data. aps.orgmtsu.eduresearchgate.net These methods can significantly accelerate the process of spectral prediction for new molecules. researchgate.netmpg.de
A comparison between predicted and experimental spectroscopic data for this compound could be summarized as follows:
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| 13C NMR Chemical Shift (C=O) | 168.5 ppm | 167.9 ppm |
| 1H NMR Chemical Shift (N-H) | 7.2 ppm | 7.5 ppm |
| IR Stretch (C=O) | 1690 cm-1 | 1685 cm-1 |
| IR Stretch (N-H) | 3350 cm-1 | 3340 cm-1 |
| UV-Vis λmax | 215 nm | 212 nm |
Note: This table presents a hypothetical but realistic comparison. The level of agreement depends on the accuracy of the computational method and the quality of the experimental data.
Applications and Emerging Research Areas of Dibromomalonamide
Dibromomalonamide in Organic Synthesis and Medicinal Chemistry
The reactivity of the gem-dibromo group makes this compound a valuable reagent in the construction of complex organic molecules and pharmaceutical building blocks.
A significant application of this compound derivatives is in the creation of fluorescent probes for the specific detection of catechols, which are important structural units in biomolecules like catecholamines and catechol estrogens. acs.org Researchers have synthesized α,α-dibromomalonamides bearing fluorophores to act as specific detection agents. nih.govacs.org
The fundamental reaction involves the condensation of a this compound derivative with a catechol in the presence of a base, such as cesium carbonate, to form a highly fluorescent ketal derivative. nih.govacs.orgfigshare.com This ketal linkage, which binds both oxygen atoms of the catechol to a single carbon, provides a rigid structure that enhances fluorescence and sensitivity, reducing quenching. acs.org
One key example is the use of N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide. This probe reacts with various catechols to generate derivatives that can be detected at very low concentrations, demonstrating the method's high sensitivity. acs.orgfigshare.com The development of such probes is crucial for creating analytical assays to detect catechol-containing substances, including catechol estrogen-DNA adducts, which may serve as biomarkers for early cancer detection. acs.orgdtic.mil
Research Findings on this compound-Based Fluorescent Probes for Catechols
| This compound Derivative | Target Analyte | Key Reaction Condition | Outcome | Reference |
|---|---|---|---|---|
| N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide | Catechols | Cesium Carbonate (base) in acetonitrile | Formation of highly fluorescent ketal derivatives. figshare.com | figshare.com, nih.gov, acs.org, acs.org |
| Dianthryl α,α-dibromomalonamide probe | Catechol Estrogens | One-step derivatization procedure | Developed as a potential fluorescent probe for HPLC analysis of catechol estrogen-DNA adducts. dtic.mil | dtic.mil |
This compound serves as a valuable raw material in the synthesis of various organic compounds, including those with potential biological activity and pharmaceutical relevance. google.com The amide functional group is one of the most common motifs found in medicines and bioactive molecules, valued for its stability and ability to form hydrogen bonds with biological targets like proteins and enzymes. researchgate.net The presence of two amide groups and reactive bromine atoms makes this compound an attractive starting point for constructing more complex pharmaceutical intermediates. drugdiscoverytrends.com
Its utility is highlighted in its role as a building block in chemical and related industries for producing specialty chemicals and as a starting material in the synthesis of medical compounds. google.com Halogens like bromine are versatile precursors for other functional groups, often introduced through cross-coupling reactions, making dibrominated compounds like this compound useful intermediates in drug discovery and development. researchgate.net
A notable application of this compound in organic synthesis is its role as a coupling reagent in selective phosphorylation reactions. acs.orgacs.org In a process developed by Mukaiyama and his colleagues, this compound, in conjunction with a trialkyl phosphite (B83602), facilitates the phosphorylation of alcohols. acs.org
This reaction proceeds under mild conditions and demonstrates selectivity, making it a useful method for synthesizing phosphate (B84403) esters, which are crucial in various biological and chemical contexts. The reaction is a key example of how this compound can be used to activate one molecule to react with another selectively, a cornerstone of modern synthetic chemistry. acs.org
This compound in Selective Phosphorylation
| Reagents | Substrate | Product | Significance | Reference |
|---|---|---|---|---|
| This compound and Trialkyl Phosphites | Alcohols | Phosphate Esters | Provides a method for selective phosphorylation under mild conditions. acs.org | acs.org, acs.org |
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
Materials Science and Polymer Chemistry Applications
The reactivity of this compound and its derivatives extends to the field of materials science, particularly in the modification and functionalization of polymers.
Polymer functionalization is critical for tailoring the properties of materials for specific applications, such as improving the biocompatibility and pharmacokinetic profiles of drugs. beilstein-journals.org PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely used strategy in drug delivery. beilstein-journals.orgmdpi.com
Derivatives of this compound, specifically polymeric dibromomaleimides, have proven to be highly efficient reagents for bioconjugation and PEGylation. nih.gov These reagents can react with molecules containing disulfide bonds, such as the peptide salmon calcitonin (sCT), inserting into the bond while maintaining the peptide's conformation. nih.gov For instance, a PEG chain functionalized with a dibromomaleimide group can be rapidly and site-specifically conjugated to sCT. nih.gov This method is highly efficient, requiring only a small excess of the PEGylating agent and proceeding to completion in a short time, which simplifies the purification process. nih.gov
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for applications like bioconjugation. pcbiochemres.comresearchgate.net These reactions allow for the reliable joining of molecular units under mild, often physiological, conditions. researchgate.netuga.edu
Dibromomaleimide derivatives, closely related to this compound, have been successfully employed in click chemistry. nih.gov For example, an azide-functionalized polymer was reacted with an alkyne-functionalized 2,3-dibromomaleimide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of a click reaction. nih.gov This strategy allows for the synthesis of complex polymer-peptide conjugates. The high efficiency and bio-orthogonal nature of click reactions make them powerful tools for creating advanced materials for nanomedicine and other biomedical applications. mdpi.comrsc.org
Environmental and Biological Interaction Studies
This compound as a Chemical Intermediate in Environmental Contexts
This compound can be formed as an intermediate in certain environmental scenarios, particularly in the context of water treatment and disinfection. The use of biocides in industrial processes, such as hydraulic fracturing, can introduce precursor compounds into wastewater. For instance, 2,2-dibromo-3-nitrilopropionamide (DBNPA), a known biocide, can act as a precursor to dibromoacetamide (DBAM) and other byproducts through various pathways. epa.gov The presence of natural organic matter (NOM) in the water can influence these transformation reactions. epa.gov
When waters with high levels of bromide are subjected to disinfection processes like chlorination or ozonation, there is an increased likelihood of forming brominated disinfection byproducts (DBPs). epa.govhealth.state.mn.uswaterrf.orgthermofisher.com Although this compound itself is not typically listed as a primary regulated DBP, its chemical structure and the presence of its precursors in industrial wastewater highlight its potential role as an intermediate in the complex chemistry of DBP formation. epa.govwaterrf.orgengineering.org.cn Research into the degradation of biocides used in hydraulic fracturing aims to identify the byproducts and understand the kinetics of these reactions under various environmental conditions, including different pH levels and the presence of other chemicals. epa.gov
Investigations into Biodegradation and Transformation Products
The fate of this compound in the environment is influenced by both biotic and abiotic degradation processes. Studies have investigated its transformation and removal in various systems. uva.nl For example, research on the degradation of related brominated biocides like DBNPA has shown that it can break down into several products. uva.nlwur.nl
One identified transformation product of DBNPA is monobromonitrilopropionamide (MBNPA). uva.nl The degradation pathways of these compounds are complex and can be influenced by environmental factors. uva.nlwur.nl The study of these transformation products is essential for a complete understanding of the environmental impact of the parent compounds.
| Parent Compound | Transformation Product | Reference |
|---|---|---|
| 2,2-dibromo-3-nitrilopropionamide (DBNPA) | Monobromonitrilopropionamide (MBNPA) | uva.nl |
| 2,2-dibromo-3-nitrilopropionamide (DBNPA) | Dibromoacetamide (DBAM) | epa.gov |
Potential Interactions with Biological Systems and Related Biomarkers
The interaction of this compound and related compounds with biological systems is an area of active investigation. The reactivity of such electrophilic compounds suggests they can interact with biological macromolecules. google.comlibretexts.orgwordpress.comtheexpertta.comnih.gov
The antimicrobial action of the related biocide DBNPA, for instance, is attributed to its reaction with sulfur-containing nucleophiles like glutathione (B108866) and cysteine, which are common in microorganisms. google.com This reaction can disrupt essential cellular functions. google.com Similarly, this compound derivatives have been synthesized to act as fluorescent probes for catechols, indicating a reactivity towards these biologically relevant molecules. researchgate.netopen.ac.uk
Biomarkers are measurable indicators of exposure to a chemical or its effects on a biological system. nih.govrivm.nlpmiscience.comsjweh.fi They can be classified as biomarkers of exposure, which measure the substance or its metabolites in the body, and biomarkers of effect, which indicate a biological response to the substance. nih.govrivm.nl In the context of compounds like this compound, potential biomarkers could include the parent compound itself, its metabolites, or the products of its interaction with biological molecules like proteins or DNA. nih.gov For example, the reaction with glutathione could lead to the formation of glutathione conjugates, which could potentially serve as biomarkers of exposure. researchgate.net
Toxicogenomics, the application of genomic tools to toxicology, offers a powerful approach to understanding the biological effects of chemicals and identifying potential biomarkers. nih.govcsic.es By analyzing changes in gene expression, researchers can identify the molecular pathways affected by a compound and develop predictive signatures for toxicity. nih.gov
| Biomarker Type | Definition | Example Application | Reference |
|---|---|---|---|
| Biomarker of Exposure | A xenobiotic substance or its metabolite(s) or the product of an interaction between a xenobiotic agent and some target molecule(s) or cell(s) that is measured within a compartment of an organism. | Measuring cotinine (B1669453) levels to assess exposure to tobacco smoke. | nih.govsjweh.fidavidhammond.ca |
| Biomarker of Effect | Quantifiable changes in an organism that indicate exposure to a compound and may indicate a resulting health effect. | Changes in white blood cell count or cholesterol levels. | rivm.nlpmiscience.com |
| Biomarker of Susceptibility | An indicator of an inherent or acquired limitation of an organism's ability to respond to the challenge of exposure to a specific xenobiotic substance. | Genetic variations that affect the metabolism of a chemical. | nih.gov |
Q & A
Q. What steps mitigate risks of data misinterpretation in this compound research?
- Answer : Pre-register experimental designs on platforms like Open Science Framework to reduce hindsight bias. Use blinded data analysis and independent replication to confirm findings. Transparent reporting of outliers, instrument calibration data, and statistical power calculations enhances credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
